molecular formula C12H12ClNO2 B037670 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- CAS No. 112370-75-9

2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-

Cat. No. B037670
M. Wt: 237.68 g/mol
InChI Key: DMLFZPPSYYJZHM-UHFFFAOYSA-N
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Description

“2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-” is a chemical compound that likely contains a cyclopentenone group, which is a type of cyclic ketone. It also appears to have a 3-chloroanilino group and a methoxy group attached to it.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclopentenone with a 3-chloroaniline and a methoxy group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would likely be a five-membered ring (from the cyclopentenone) with a 3-chloroanilino group and a methoxy group attached. The exact positions of these groups on the ring would depend on the specific synthesis pathway.



Chemical Reactions Analysis

As a ketone, the compound would likely undergo reactions typical of carbonyl groups. The aniline and methoxy groups may also influence the reactivity of the compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Some general predictions can be made based on the groups present in the compound. For example, the presence of a carbonyl group, a chloro group, and a methoxy group suggests that the compound might be polar.


Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. However, as a general rule, compounds containing aniline groups can be hazardous and should be handled with care.


Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses.


properties

IUPAC Name

2-(3-chloroanilino)-4-methoxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-16-10-6-11(12(15)7-10)14-9-4-2-3-8(13)5-9/h2-6,10,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLFZPPSYYJZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=O)C(=C1)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-

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